molecular formula C8H4Br2N2 B575100 2,6-Dibromoquinazoline CAS No. 161425-75-8

2,6-Dibromoquinazoline

Cat. No.: B575100
CAS No.: 161425-75-8
M. Wt: 287.942
InChI Key: NAARTNANGRCYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromoquinazoline is a heterocyclic organic compound with the molecular formula C8H4Br2N2. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of bromine atoms at the 2nd and 6th positions of the quinazoline ring imparts unique chemical properties to this compound .

Synthetic Routes and Reaction Conditions:

    From 2-Chloroquinazoline: One common method involves starting with 2-chloroquinazoline, which undergoes bromination reactions to yield this compound.

    From 2-Bromoquinazoline: Another method starts with 2-bromoquinazoline, which undergoes cyclization reactions to form this compound.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-dibromoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4-Dibromoquinazoline
  • 2,6-Dichloroquinazoline
  • 2,6-Difluoroquinazoline

Comparison:

2,6-Dibromoquinazoline stands out due to its unique combination of bromine atoms, which impart distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,6-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARTNANGRCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672139
Record name 2,6-Dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161425-75-8
Record name 2,6-Dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.